molecular formula C15H15NO3 B10989896 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(furan-2-ylmethyl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B10989896
M. Wt: 257.28 g/mol
InChI Key: SAHVEJZOVSNYDI-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features both benzofuran and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzofuran and furan intermediates separately, followed by their coupling through an amide bond formation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies in drug development and biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-2-ylmethanol
  • Benzofuran derivatives
  • Furan derivatives

Uniqueness

What sets 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE apart from similar compounds is its unique combination of benzofuran and furan moieties. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C15H15NO3/c17-15(16-10-13-2-1-6-18-13)9-11-3-4-12-5-7-19-14(12)8-11/h1-4,6,8H,5,7,9-10H2,(H,16,17)

InChI Key

SAHVEJZOVSNYDI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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